3-Butoxypropylamine

Catalog No.
S662761
CAS No.
16499-88-0
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxypropylamine

CAS Number

16499-88-0

Product Name

3-Butoxypropylamine

IUPAC Name

3-butoxypropan-1-amine

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3

InChI Key

LPUBRQWGZPPVBS-UHFFFAOYSA-N

SMILES

CCCCOCCCN

Canonical SMILES

CCCCOCCCN

3-Butoxypropylamine is an organic compound classified as an alkylamine, characterized by the molecular formula C7H17NOC_7H_{17}NO and a molecular weight of approximately 131.216 g/mol. This compound features a butoxy group attached to a propylamine backbone, making it a versatile molecule in various chemical applications. It has a specific gravity of 0.847 and a boiling point of 170 °C at atmospheric pressure, with a flash point of 62 °C, indicating its flammability under certain conditions .

Currently, there is no documented information regarding a specific mechanism of action for 3-BPA in biological systems.

As with most chemicals, it is advisable to handle 3-BPA with caution due to its potential hazards. Specific data on its toxicity is not readily available, but potential hazards include:

  • Flammability: Organic amines can be flammable.
  • Irritant: Amines can be irritating to the skin, eyes, and respiratory system [].
  • Corrosivity: Concentrated amines can be corrosive [].

Synthesis of N-functionalized Bis(phosphino)amine Ligands:

The primary application of 3-Butoxypropylamine in scientific research lies in the synthesis of specific types of molecules called N-functionalized bis(phosphino)amine ligands. These ligands feature a central nitrogen atom bonded to two phosphine groups (P-H) and a functional group attached to the nitrogen atom. 3-Butoxypropylamine serves as a precursor in the synthesis of these ligands, particularly those containing ether, thioether, and pyridyl tethers [].

The tethers, in this context, refer to the functional groups connecting the central nitrogen atom to the phosphine groups. Ether tethers contain an oxygen atom linking the nitrogen and phosphorous, while thioether tethers use a sulfur atom. Pyridyl tethers involve a six-membered aromatic ring containing nitrogen, connecting the central nitrogen to the phosphine groups.

While the specific details of the synthesis process are beyond the scope of this response, it's important to note that 3-Butoxypropylamine plays a crucial role in creating these specialized ligands, which find applications in various areas of scientific research, including homogeneous catalysis [].

Typical of amines, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Acylation Reactions: It can react with acyl chlorides to form amides.
  • Formation of Salts: It can react with acids to form ammonium salts.

Notably, it has been shown to react with chromium(III) chloride in tetrahydrofuran to yield dinuclear complexes, showcasing its potential in coordination chemistry .

3-Butoxypropylamine can be synthesized through various methods:

  • Alkylation of Propylamine: This method involves the reaction of propylamine with butanol in the presence of an acid catalyst.
  • Direct Amination: The reaction of butanol with ammonia under high temperature and pressure conditions can yield 3-butoxypropylamine.
  • Reduction Reactions: Starting from corresponding nitriles or amides, reduction processes can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing 3-butoxypropylamine from readily available precursors.

3-Butoxypropylamine finds applications in several fields:

  • Chemical Industry: Used as an intermediate for synthesizing other chemicals.
  • Pharmaceuticals: Potential use in drug development due to its unique structure.
  • Agricultural Chemicals: May serve as a building block for agrochemicals.

Its properties make it suitable for applications requiring solvent capabilities and reactivity in organic synthesis .

Several compounds share structural similarities with 3-butoxypropylamine, including:

Compound NameMolecular FormulaKey Features
2-ButoxyethylamineC6H15NOShorter ethylene chain; used as a solvent
ButylamineC4H11NSimpler structure; widely used in synthesis
PropanolamineC3H9NOSmaller size; used in pharmaceuticals

Uniqueness of 3-Butoxypropylamine

3-Butoxypropylamine stands out due to its unique combination of a butoxy group and a propylamine backbone, which provides distinct chemical reactivity compared to simpler alkylamines. Its higher molecular weight and specific functional groups allow for diverse applications not typically associated with smaller amines.

Physical Description

Liquid

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 68 of 101 companies with hazard statement code(s):;
H301 (33.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

16499-88-0

Wikipedia

3-Butoxypropanamine

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Synthetic dye and pigment manufacturing
1-Propanamine, 3-butoxy-: ACTIVE

Dates

Modify: 2023-08-15

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